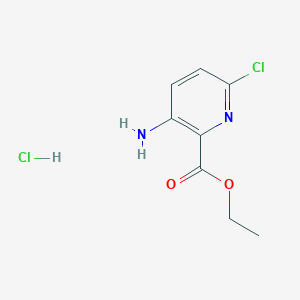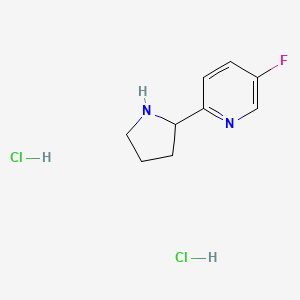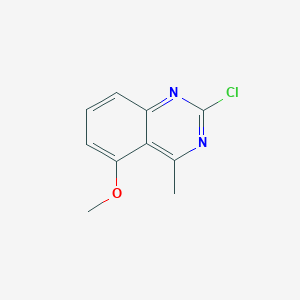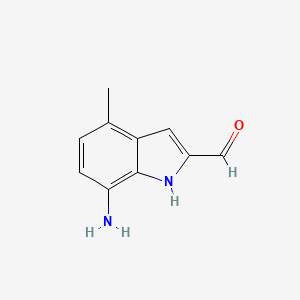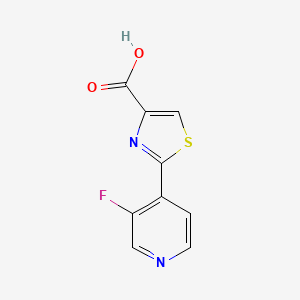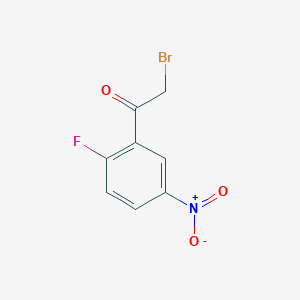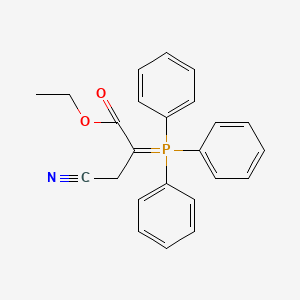
1-(4-Bromophenyl)-5-(methylsulfonyl)-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-5-(methylsulfonyl)-1H-tetrazole is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group and a methylsulfonyl group attached to a tetrazole ring. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Métodos De Preparación
The synthesis of 1-(4-Bromophenyl)-5-(methylsulfonyl)-1H-tetrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenylhydrazine and methylsulfonyl chloride.
Formation of Tetrazole Ring: The hydrazine derivative undergoes a cyclization reaction with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to form the tetrazole ring.
Introduction of Methylsulfonyl Group:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(4-Bromophenyl)-5-(methylsulfonyl)-1H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives, while reduction reactions can lead to the formation of sulfide derivatives.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming various heterocyclic compounds.
Common reagents used in these reactions include sodium azide, methylsulfonyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-5-(methylsulfonyl)-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The unique structural properties of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers investigate the biological activity of this compound, including its potential as an antimicrobial or anticancer agent.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-5-(methylsulfonyl)-1H-tetrazole involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. The methylsulfonyl group may enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
1-(4-Bromophenyl)-5-(methylsulfonyl)-1H-tetrazole can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-1H-tetrazole: Lacks the methylsulfonyl group, which may affect its solubility and biological activity.
1-(4-Methylsulfonylphenyl)-1H-tetrazole: Lacks the bromine atom, which may influence its reactivity and interaction with biological targets.
1-(4-Bromophenyl)-5-(methylsulfonyl)-1H-imidazole: Contains an imidazole ring instead of a tetrazole ring, leading to different chemical and biological properties.
Propiedades
Fórmula molecular |
C8H7BrN4O2S |
|---|---|
Peso molecular |
303.14 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-5-methylsulfonyltetrazole |
InChI |
InChI=1S/C8H7BrN4O2S/c1-16(14,15)8-10-11-12-13(8)7-4-2-6(9)3-5-7/h2-5H,1H3 |
Clave InChI |
KYMSRXHZTUUQSS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NN=NN1C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


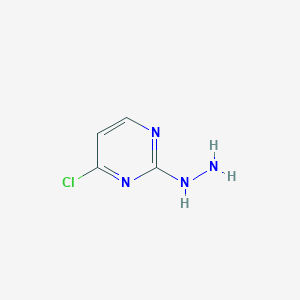
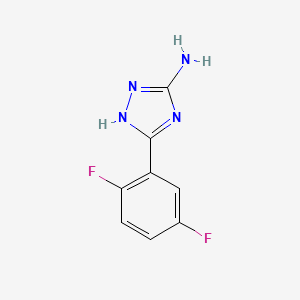
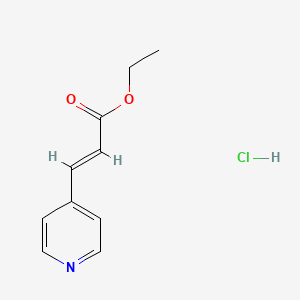
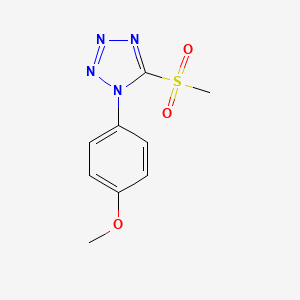
![Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13674901.png)
